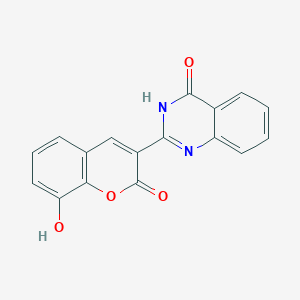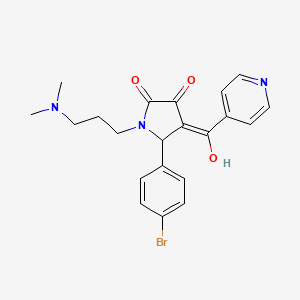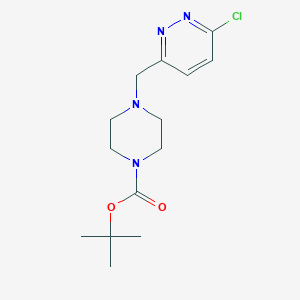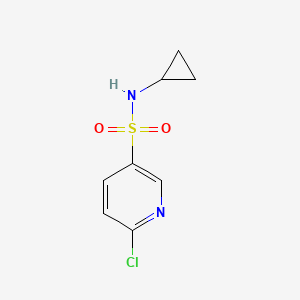![molecular formula C18H20N4O B2394057 (Z)-2-シアノ-3-[2-(ジエチルアミノ)-7-メチルキノリン-3-イル]プロプ-2-エナミド CAS No. 377765-25-8](/img/structure/B2394057.png)
(Z)-2-シアノ-3-[2-(ジエチルアミノ)-7-メチルキノリン-3-イル]プロプ-2-エナミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-cyano-3-[2-(diethylamino)-7-methylquinolin-3-yl]prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are known for their unique reactivity and stability, making them valuable in various fields of organic synthesis and material science
科学的研究の応用
Chemistry
In chemistry, (Z)-2-cyano-3-[2-(diethylamino)-7-methylquinolin-3-yl]prop-2-enamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its quinoline moiety, which can exhibit strong fluorescence. This property makes it useful in imaging and diagnostic applications .
Medicine
In medicinal chemistry, (Z)-2-cyano-3-[2-(diethylamino)-7-methylquinolin-3-yl]prop-2-enamide is investigated for its potential as an anticancer agent. Its ability to interact with specific molecular targets in cancer cells makes it a promising candidate for drug development .
Industry
In the industry, this compound is used in the production of stimuli-responsive polymers. These polymers can change their properties in response to environmental stimuli such as pH or temperature, making them useful in various applications, including drug delivery systems and smart coatings .
作用機序
Target of Action
The compound, also known as PD-168393, primarily targets the Epidermal Growth Factor Receptor (EGFR) and Proto-oncogene tyrosine-protein kinase Src . These proteins play crucial roles in cell signaling pathways that regulate cell growth, survival, and differentiation.
Mode of Action
PD-168393 acts as an inhibitor of the EGFR and Proto-oncogene tyrosine-protein kinase Src . By binding to these receptors, it prevents the activation of downstream signaling pathways, thereby inhibiting processes such as cell proliferation and survival.
Result of Action
The inhibition of EGFR and Proto-oncogene tyrosine-protein kinase Src by PD-168393 can lead to a decrease in cell proliferation and survival, potentially making it useful in the treatment of cancers where these proteins are overactive .
生化学分析
Biochemical Properties
(Z)-2-cyano-3-[2-(diethylamino)-7-methylquinolin-3-yl]prop-2-enamide is known to interact with certain enzymes and proteins
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
Future studies could investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-[2-(diethylamino)-7-methylquinolin-3-yl]prop-2-enamide typically involves the reaction of 2-(diethylamino)-7-methylquinoline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to ensure the compound’s purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
(Z)-2-cyano-3-[2-(diethylamino)-7-methylquinolin-3-yl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
- N-(diethylamino)methylacrylamide
- N-(diethylamino)methylmethacrylamide
- p-aminocinnamaldehyde derivatives
Uniqueness
(Z)-2-cyano-3-[2-(diethylamino)-7-methylquinolin-3-yl]prop-2-enamide stands out due to its unique combination of a quinoline moiety and an enamide structure. This combination imparts both stability and reactivity, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry further highlight its uniqueness compared to similar compounds .
特性
IUPAC Name |
(Z)-2-cyano-3-[2-(diethylamino)-7-methylquinolin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-4-22(5-2)18-14(10-15(11-19)17(20)23)9-13-7-6-12(3)8-16(13)21-18/h6-10H,4-5H2,1-3H3,(H2,20,23)/b15-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPLOYPHKMSNCI-GDNBJRDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C2C=CC(=CC2=N1)C)C=C(C#N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=C(C=C2C=CC(=CC2=N1)C)/C=C(/C#N)\C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2393976.png)
![2-chloro-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzenesulfonamide](/img/structure/B2393977.png)


![4-methyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2393983.png)





![N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)prop-2-enamide](/img/structure/B2393993.png)
![4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2393994.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2393995.png)
![3-{4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2393997.png)
